molecular formula C2H6AlNO4 B082756 Dihydroxyaluminum aminoacetate CAS No. 13682-92-3

Dihydroxyaluminum aminoacetate

Cat. No. B082756
CAS RN: 13682-92-3
M. Wt: 137.07 g/mol
InChI Key: RBNPZEHAODHBPZ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of dihydroxyaluminum aminoacetate has been explored in research studies, focusing on understanding the chemical pathways and conditions favorable for its formation. Although specific synthesis pathways are not detailed in the available literature, the compound's production typically involves reactions of aluminum compounds with aminoacetic acid under controlled conditions.

Molecular Structure Analysis

While specific analyses of the molecular structure of dihydroxyaluminum aminoacetate are not detailed in the provided research, molecular structure analysis typically involves examining the arrangement of atoms within the compound and how this structure influences its chemical behavior and interactions.

Chemical Reactions and Properties

Dihydroxyaluminum aminoacetate engages in neutralization reactions when dissolved in acid. Studies have shown that the acid dissolution process of dihydroxyaluminum aminoacetate has been studied by monitoring the appearance of aluminum ion and aminoacetic acid in the reaction medium, indicating its role in neutralization processes (Kokot, 1989).

Physical Properties Analysis

Scientific Research Applications

  • Neutralizing Properties in Antacid Preparations : Dihydroxyaluminum aminoacetate has been studied for its acid neutralization properties in antacid preparations. The dissolution kinetics and neutralization reaction were examined, revealing insights into the mechanism of acid neutralization (Kokot, 1989).

  • Cardiovascular Applications : A phase II clinical trial investigated the efficacy and safety of dihydroxyaluminum aminoacetate-heavy magnesium carbonate-aspirin in inhibiting platelet aggregation in cardiovascular patients. The study found comparable effects to aspirin alone, with a lower incidence of adverse effects (Li Yi-shi, 2007).

  • Influence of Pepsin on Neutralization : The rate of HCl neutralization by dihydroxyaluminum aminoacetate in the presence of pepsin has been studied, offering insights into the mechanisms of acid neutralization inhibition or acceleration by pepsin (Kokot, 1991).

  • Formulation Optimization in Medicinal Chemistry : Studies on formulation optimization, such as for tripterygium glycosides loaded gel paste, have demonstrated the significant influence of dihydroxyaluminum aminoacetate on the characteristics of formulations (Zhu Chun-yu, 2015).

  • Phosphate Depletion and Chronic Renal Failure : Research has shown that phosphate depletion using dihydroxyaluminum aminoacetate can arrest the progression of chronic renal failure, highlighting its potential therapeutic application (Lumlertgul et al., 1986).

  • Comparison with Other Antacids : Comparative studies have been conducted to evaluate the antacid properties of dihydroxyaluminum aminoacetate against other compounds, offering insights into its effectiveness and mechanism of action (Packman et al., 1956).

  • Effects on Skin Coloring Agents : Investigative studies have also been conducted on the interaction of dihydroxyacetone with dihydroxyaluminum aminoacetate, exploring its effects on skin coloring (Goldman et al., 1960).

properties

InChI

InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPZEHAODHBPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O[Al])N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8AlNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51484-68-5 (proacid), 13682-92-3 (Parent)
Record name Dihydroxyaluminum aminoacetate anhydrous [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prodexin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3044546
Record name Dihydroxyaluminium glycinate
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URL https://comptox.epa.gov/dashboard/DTXSID3044546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroxyaluminium glycinate

CAS RN

13682-92-3, 41354-48-7, 51484-68-5
Record name Dihydroxyaluminum aminoacetate anhydrous [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroxyaluminum aminoacetate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041354487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prodexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroxyaluminium glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydroxyaluminium glycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Aluminum, (glycinato-N,O)dihydroxy-, hydrate, (T-4)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Aluminium Glycinate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
D Aminoacetate - 1958 - Springer
EDATHAMIL CALCIUM-DISODIUM of drug, a so-called sequestering or chelating agent. This chemical literally draws certain metals from their combination with tissues, changes them …
Number of citations: 0 link.springer.com
ZJ Kokot - Acta Poloniae Pharmaceutica, 1991 - europepmc.org
The rate of HCl neutralization by dihydroxyaluminum sodium carbonate (DHASC), hydrotalcite (HT) and dihydroxyaluminum aminoacetate (DHAAA) in the presence of different amount …
Number of citations: 2 europepmc.org
Z Kokot - Die Pharmazie, 1989 - europepmc.org
The acid dissolution process of dihydroxyaluminum aminoacetate (1) has been studied by pH-stat method. The neutralization reaction was examined by monitoring the appearance of …
Number of citations: 1 europepmc.org
L WU, W WU, T Jiang, X Wang, H Yang - China Pharmacy, 2018 - pesquisa.bvsalud.org
… The ratio of NP700,dihydroxyaluminum aminoacetate,tartaric acid and PVP K90 in processed A.carmichaelii hydrogel patch matrix was optimized by central composite design-response …
Number of citations: 3 pesquisa.bvsalud.org
LN Du, WN Zhu, XY Liu, WY Chen, X Yu… - Zhongguo Zhong yao …, 2014 - europepmc.org
… of crosslinking agents, dihydroxyaluminum aminoacetate amount, sodium polyacrylate … followings: glycerine-water-ethanol-PEG400-dihydroxyaluminum aminoacetate-citric acid-sodium …
Number of citations: 5 europepmc.org
内山充, 浮田忠之進 - Chemical and Pharmaceutical Bulletin, 1960 - jlc.jst.go.jp
… of the phosphate, both in vitro and in vivo, and for facilitating the excretion of administered radioactive strontium, in comparison with those of dihydroxyaluminum aminoacetate, which …
Number of citations: 3 jlc.jst.go.jp
C Lanatoside, C Lanatoside - Elsevier
Octylphenoxy polyethoxyethanol Ointment, yellow Oleandomycin phosphate Oleandomycin phosphate capsules Oleandomycin phosphate for injection Oleovitamin A and D …
Number of citations: 0 www.sciencedirect.com
NA Boraie, FA Ismail, VF Naggar - Pharmazeutische Industrie, 1993 - hero.epa.gov
… The antacid performance of dihydroxyaluminum sodium carbonate (dihydroxyaluminium sodium carbonate; DASC) was superior to that of dihydroxyaluminum aminoacetate (…
Number of citations: 2 hero.epa.gov
RC Batterman - New England Journal of Medicine, 1958 - Mass Medical Soc
… (5-gr.) tablet that contained small amounts of dihydroxyaluminum aminoacetate and magnesium carbonate (Bufferin)† were supplied as identical-appearing tablets labeled "analgesic …
Number of citations: 47 www.nejm.org
AL McKenna - Kirk‐Othmer Encyclopedia of Chemical …, 2000 - Wiley Online Library
… Some aluminum carboxylates of commercial interest are monobasic aluminum acetate, C 4 H 7 AlO 5 ; dihydroxyaluminum aminoacetate, C 2 H 6 AlNO 4 ; aluminum monostearate, C …
Number of citations: 4 onlinelibrary.wiley.com

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